3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione
Description
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is a chemical compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of a thiolane ring, a sulfonyl group, and a 3-methylphenylamino group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H15NO4S2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C11H15NO4S2/c1-9-3-2-4-10(7-9)12-18(15,16)11-5-6-17(13,14)8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
GVTNYRMCLIPHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione typically involves the reaction of 3-methylphenylamine with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The thiolane ring is introduced through a cyclization reaction involving a suitable thiolane precursor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Properties
- Molecular Weight: 253.36 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Reactivity: Exhibits nucleophilic substitution, oxidation, and reduction reactions.
Chemistry
Building Block for Synthesis
- Utilized as a precursor for synthesizing more complex organic molecules.
- Participates in reactions such as oxidation to form sulfoxides and sulfones, and reduction to yield thiols.
Biology
Biochemical Probes
- Investigated for its role in studying enzyme mechanisms due to its ability to interact with specific molecular targets.
- Potential applications in understanding metabolic pathways involving sulfur-containing compounds.
Medicine
Therapeutic Properties
- Explored for anti-inflammatory and anticancer activities.
- Case studies have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
A study evaluated the compound's effect on various cancer cell lines:
- Cell Lines Tested: HCT-116 (colon cancer) and MCF-7 (breast cancer).
- Results: The compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant antiproliferative effects against these cell lines .
Industry
Material Development
- Used in the development of new materials with unique chemical properties.
- Potential applications in polymer chemistry due to its reactive functional groups.
Uniqueness
Compared to similar compounds, 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Phenylalanine derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is unique due to its specific combination of a thiolane ring, sulfonyl group, and 3-methylphenylamino group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 224.28 g/mol. Its structure includes a thiolane ring, which is critical for its biological interactions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial activity of sulfonamide derivatives. The following table summarizes the minimum inhibitory concentrations (MIC) of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione against various bacterial strains:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Pseudomonas aeruginosa | 75 | |
| Candida albicans | 30 |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various sulfonamide derivatives, 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus, with an MIC comparable to traditional antibiotics like chloramphenicol.
Anticancer Activity
Research has indicated that sulfonamide derivatives possess anticancer properties. A study focused on the cytotoxic effects of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione on various cancer cell lines yielded the following results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
The anticancer mechanism of this compound may involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by disrupting DNA synthesis.
Anti-inflammatory Properties
Sulfonamide derivatives are also known for their anti-inflammatory effects. In vitro studies have shown that 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Experimental Data
A study measured the levels of TNF-alpha in treated macrophages:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
